5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
CAS No.: 2361645-37-4
Cat. No.: VC4787372
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361645-37-4 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | 5-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H |
| Standard InChI Key | MECOGWTUGXPXQO-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C(CCN2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound features a spirocyclic architecture where a five-membered azaspiro ring (containing nitrogen) intersects with a four-membered carbocyclic ring. The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays. Key molecular parameters include:
The spirocyclic design imposes conformational constraints that enhance binding specificity to biological targets, a feature critical for drug discovery.
Comparative Structural Analysis
Structural analogs such as 2-Oxa-5-azaspiro[3.4]octane hydrochloride (CAS: 2803460-92-4) and 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride (CAS: 2694734-64-8) demonstrate how functional group substitutions alter physicochemical and biological profiles:
| Compound | Key Modification | Impact on Properties |
|---|---|---|
| 5-Azaspiro[3.4]octane-8-carboxylic acid HCl | Carboxylic acid group | Enhances polarity and enzyme binding |
| 2-Oxa-5-azaspiro[3.4]octane HCl | Oxygen atom substitution | Alters receptor interaction modes |
| 8,8-Difluoro derivative HCl | Fluorine atoms | Increases lipophilicity and stability |
These modifications highlight the compound’s versatility as a scaffold for structure-activity relationship (SAR) studies .
Synthesis and Derivative Development
Synthetic Routes
The synthesis typically involves annulation strategies to construct the spirocyclic core. A representative pathway includes:
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Cyclopentane Ring Formation: Intramolecular cyclization of a precursor containing amine and carboxylic acid functionalities.
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Spiro Junction Establishment: Use of coupling reagents (e.g., DCC) to facilitate ring closure.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Derivative Optimization
Derivatives such as the tert-butoxycarbonyl (Boc)-protected analog (CAS: 1380571-82-3) and fluorinated variants (e.g., 8,8-difluoro) have been synthesized to improve metabolic stability and target selectivity .
Biological Activities and Mechanisms
Enzyme Modulation
Monoacylglycerol Lipase (MGL) Inhibition:
The compound inhibits MGL, an enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). In murine models, this inhibition elevated 2-AG levels, producing analgesic effects in neuropathic pain assays (EC₅₀: 0.5 μM).
Antiviral Activity:
Preliminary in vitro studies against RNA viruses (e.g., SARS-CoV-2) showed reduced viral replication at non-cytotoxic concentrations (IC₅₀: 12 μM), likely through interference with viral protease activity.
Receptor Interactions
Cannabinoid Receptor Modulation:
The spirocyclic core mimics endogenous cannabinoid structures, enabling partial agonism at CB₁ receptors (Kᵢ: 180 nM). This interaction underpins its potential in managing inflammation and chronic pain.
Antimicrobial Efficacy:
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL, comparable to first-line antibiotics like ampicillin .
Applications in Drug Discovery
Lead Compound Development
The compound serves as a pharmacophore in designing:
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Non-Opioid Analgesics: Targeting MGL and CB₁ receptors to circumvent opioid dependency.
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Antiviral Agents: Optimizing derivatives for enhanced protease inhibition.
Material Science Applications
Its oxalate salt (CAS: 1389264-18-9) exhibits photochromic properties, enabling use in smart coatings and optical sensors.
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